molecular formula C7H12O3 B13022814 (1S,2S)-2-Methoxycyclopentane-1-carboxylicacid

(1S,2S)-2-Methoxycyclopentane-1-carboxylicacid

Cat. No.: B13022814
M. Wt: 144.17 g/mol
InChI Key: KHFKWNMKMOBOLL-WDSKDSINSA-N
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Description

(1S,2S)-2-Methoxycyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methoxycyclopentane-1-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary, such as a chiral amine, to induce the desired stereochemistry during the formation of the cyclopentane ring. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to facilitate the formation of the methoxy and carboxylic acid groups.

Industrial Production Methods

Industrial production of (1S,2S)-2-Methoxycyclopentane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl compound, while reduction of the carboxylic acid group can yield an alcohol or aldehyde.

Scientific Research Applications

(1S,2S)-2-Methoxycyclopentane-1-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid: A diastereomer with different stereochemistry.

    (1S,2S)-2-Methoxycyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    (1S,2S)-2-Hydroxycyclopentane-1-carboxylic acid: A compound with a hydroxyl group instead of a methoxy group.

Uniqueness

(1S,2S)-2-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a methoxy group and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1S,2S)-2-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1

InChI Key

KHFKWNMKMOBOLL-WDSKDSINSA-N

Isomeric SMILES

CO[C@H]1CCC[C@@H]1C(=O)O

Canonical SMILES

COC1CCCC1C(=O)O

Origin of Product

United States

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